Strategic Chemical Profile: 2-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid
Strategic Chemical Profile: 2-(2-Formyl-1H-pyrrol-1-yl)benzoic Acid
The following technical guide details the chemical properties, synthesis, and application of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS: 55540-44-8).
Executive Summary
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid represents a critical bifunctional pharmacophore in heterocyclic chemistry. Characterized by an electron-rich pyrrole ring substituted with an electron-withdrawing formyl group and an ortho-benzoic acid moiety, this molecule serves as a "linchpin" intermediate. Its unique ortho-substitution pattern pre-organizes the molecule for intramolecular cyclization, making it an ideal precursor for pyrrolo[1,2-a]quinoxalines and pyrrolo[2,1-c][1,4]benzodiazepines —scaffolds frequently observed in antitumor antibiotics (e.g., anthramycin) and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a robust synthetic workflow, physicochemical characterization, and mechanistic insights into its reactivity, designed for researchers requiring high-purity intermediates for drug discovery.
Physicochemical Characterization
The dual functionality (aldehyde + carboxylic acid) creates a distinct reactivity profile. The molecule exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents (DMSO, DMF), which are recommended for nucleophilic substitution reactions.
| Property | Value / Description |
| IUPAC Name | 2-(2-formylpyrrol-1-yl)benzoic acid |
| CAS Number | 55540-44-8 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148–152 °C (Solvent dependent) |
| pKa (Predicted) | 2.87 ± 0.36 (Carboxylic acid) |
| Solubility | High: DMSO, DMF, Methanol (warm).[1][2][3] Low: Water, Hexanes. |
| Stability | Stable under ambient conditions; aldehyde susceptible to oxidation (to dicarboxylic acid) if exposed to air/light for prolonged periods. |
Robust Synthesis Strategy (The "Ester Route")
While direct formylation of N-arylpyrrole carboxylic acids is possible, it often leads to side reactions involving the free acid (e.g., acid chloride formation). A more reliable, scalable protocol involves the Ester Protection Route , ensuring regioselectivity during the Vilsmeier-Haack formylation.
Retrosynthetic Analysis
The synthesis relies on two classic transformations: the Clauson-Kaas pyrrole synthesis to build the N-aryl bond, followed by the Vilsmeier-Haack reaction to install the aldehyde.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)benzoate (Clauson-Kaas)
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Reagents: Ethyl anthranilate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).
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Procedure: Reflux the mixture for 2–4 hours. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to succinaldehyde, which condenses with the amine.
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Workup: Pour into ice water. Extract with ethyl acetate.[4] Wash with NaHCO₃ to remove acetic acid. Dry and concentrate.
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Yield Target: >85%.
Step 2: Regioselective Formylation (Vilsmeier-Haack)
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Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-dichloroethane (DCE) or DCM.
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Procedure: Pre-mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent (chloroiminium salt). Add the pyrrole ester from Step 1 dropwise. Heat to 60–80°C for 4 hours.
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Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole. The 2-position is favored due to the directing effect of the N-aryl group and steric considerations.
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Hydrolysis: Quench with saturated Sodium Acetate (aq) and heat for 30 mins to hydrolyze the iminium intermediate to the aldehyde.
Step 3: Ester Hydrolysis to Title Compound
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Reagents: NaOH (2M, aq), Ethanol.
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Procedure: Stir the formylated ester in ethanolic NaOH at room temperature (or mild heat) until TLC indicates consumption.
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Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, will precipitate. Filter and recrystallize from Ethanol/Water.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis ensuring regioselectivity and high purity.
Reactivity & Applications: The Tricyclic Gateway
The core value of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid lies in its ability to undergo intramolecular condensations . The proximity of the aldehyde (electrophile) and the carboxylic acid (nucleophile precursor) allows for rapid assembly of fused heterocyclic systems.
Synthesis of Pyrrolo[1,2-a]quinoxalines
Reaction with amines or hydrazines triggers a cascade:
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Imine Formation: The external amine reacts with the aldehyde.
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Cyclization: The resulting intermediate attacks the carboxylic acid (or activated ester), closing the third ring.
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Utility: This route is used to generate kinase inhibitors (e.g., Akt inhibitors) and tricyclic antidepressants.
Multicomponent Reactions (Ugi/Passerini)
As a molecule containing both an acid and an aldehyde, this compound acts as a bi-functional input in Isocyanide-based Multicomponent Reactions (IMCRs).
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Ugi-4CR: Reacting this molecule with an amine and an isocyanide leads to complex peptidomimetic macrocycles, as the acid and aldehyde are on the same scaffold (Ugi-4CR-3-Component variation).
Mechanistic Pathway: Cyclization
The diagram below illustrates the formation of a tricyclic hydrazone, a common derivative used in bioactivity screening.
Figure 2: Mechanism for the conversion of the title compound into fused tricyclic pharmacophores.
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde group.
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PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood, especially during the Vilsmeier-Haack step (evolution of HCl gas).
References
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ChemicalBook. (2025). 2-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Properties and Suppliers.Link
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PubChem. (2025).[3][5] 2-(1H-pyrrol-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link
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RSC Advances. (2014). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[6] Royal Society of Chemistry. Link
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ResearchGate. (2012). Synthesis of pyrrolo[1,2-a]quinoxalines based on C-H activation.Link
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Sigma-Aldrich. (2025). 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid Product Information.Link
Sources
- 1. 55540-44-8 CAS MSDS (2-(2-FORMYL-1H-PYRROL-1-YL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. PubChemLite - 2-(2-formyl-1h-pyrrol-1-yl)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2794724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
